866808-04-0 Exhibits a Distinct Cytotoxicity Window in HeLa Cells Relative to the p-Tolyl Analog, Indicating Substituent-Dependent Antiproliferative Potency
In standardized MTT-based cytotoxicity assays, 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (866808‑04‑0) displayed an IC₅₀ of approximately 25 µM against HeLa cervical carcinoma cells . By comparison, the closely related 7-methyl-2-(p-tolyl) analog (866727‑02‑8), which lacks the methoxy groups, showed an IC₅₀ of 12.5 µM against triple-negative MDA‑MB‑231 breast cancer cells under similar assay formats . Although the cell-line contexts differ, the ~2‑fold difference in potency magnitude is consistent with the known SAR observation that 3,4-dimethoxy substitution on the 2‑phenyl ring can either enhance or attenuate activity depending on the cellular target, ruling out simple extrapolation of potency between analogs [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | ~25 µM (HeLa cervical carcinoma) |
| Comparator Or Baseline | 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866727‑02‑8): 12.5 µM (MDA‑MB‑231 breast cancer) |
| Quantified Difference | ~2‑fold lower nominal IC₅₀ for the p‑tolyl analog; direction of potency shift is cell‑line dependent |
| Conditions | MTT assay; 48–72 h incubation; compound concentration range 1–100 µM; DMSO vehicle control (vendor‑reported QC data) |
Why This Matters
Demonstrates that the 3,4‑dimethoxy substitution pattern produces a measurably different cytotoxicity profile, preventing simple potency‑scale substitution in cancer‑screening panels.
- [1] Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno[2,3-d]pyrimidine candidates. Medicinal Chemistry Research, 26, 2624–2638 (2017). https://doi.org/10.1007/s00044-017-1961-3 View Source
